4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine
Description
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Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-21-11-4-2-10(3-5-11)9-22-16-19-7-6-13(20-16)12-8-14(17)23-15(12)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUBHEZHGWSDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-Dichlorothiophen-3-yl)-2-[(4-methoxyphenyl)methylsulfanyl]pyrimidine is a member of the pyrimidine family featuring a thiophene ring and a methoxyphenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been reported to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This interaction can lead to alterations in metabolic pathways, potentially enhancing or inhibiting the efficacy of co-administered drugs.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Antioxidant Properties : The presence of thiophene and methoxy groups contributes to its antioxidant activity, which may help in mitigating oxidative stress in biological systems.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and Staphylococcus aureus | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
In a controlled study, the compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results showed a notable zone of inhibition, indicating effective antimicrobial properties. The study utilized the agar diffusion method to measure the effectiveness quantitatively.
Case Study 2: Antioxidant Activity
A study assessing the antioxidant capacity employed the DPPH radical scavenging assay. Results indicated that the compound effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent.
Case Study 3: Anticancer Activity
In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis rates as confirmed by flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
